molecular formula C5H12N2O B3253619 2-(ethylamino)-N-methylacetamide CAS No. 225229-03-8

2-(ethylamino)-N-methylacetamide

Cat. No.: B3253619
CAS No.: 225229-03-8
M. Wt: 116.16 g/mol
InChI Key: CTWKDSQETUYEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-N-methylacetamide is a chemical compound with the molecular formula C6H14N2O. It is a derivative of acetamide and contains an ethylamino group attached to the nitrogen atom of the acetamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Acetylation of Ethylamine: One common synthetic route involves the acetylation of ethylamine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

  • Methylation of 2-(Ethylamino)acetamide: Another method involves the methylation of 2-(ethylamino)acetamide using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as N-ethyl-N-methylacetamide.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine, ethylamine.

  • Substitution: Substitution reactions can occur at the ethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: N-ethyl-N-methylacetamide, ethylamine derivatives.

  • Reduction: Ethylamine, other reduced derivatives.

  • Substitution: Various substituted acetamides and amines.

Scientific Research Applications

2-(Ethylamino)-N-methylacetamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of coatings, adhesives, and other industrial chemicals.

Comparison with Similar Compounds

2-(Ethylamino)-N-methylacetamide is similar to other acetamide derivatives and ethylamine compounds. Some similar compounds include:

  • N-ethyl-N-methylacetamide: A structural isomer with a different arrangement of atoms.

  • 2-(methylamino)-N-ethylacetamide: Another isomer with a different substitution pattern.

  • Ethylamine: A simpler compound lacking the acetamide group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in both research and industry.

Properties

IUPAC Name

2-(ethylamino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7-4-5(8)6-2/h7H,3-4H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWKDSQETUYEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302135
Record name 2-(Ethylamino)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225229-03-8
Record name 2-(Ethylamino)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225229-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethylamino)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(ethylamino)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-(ethylamino)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-(ethylamino)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-(ethylamino)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-(ethylamino)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.